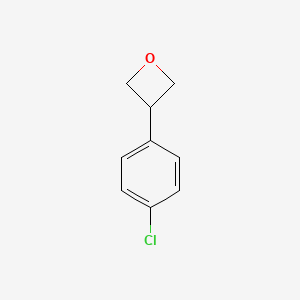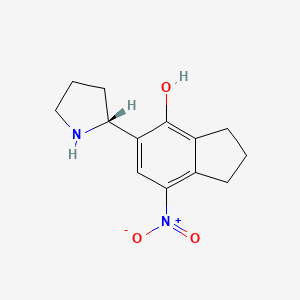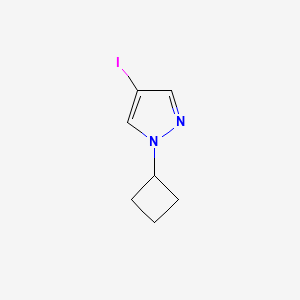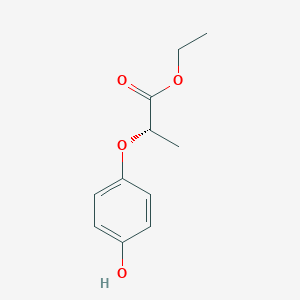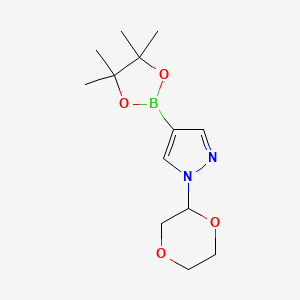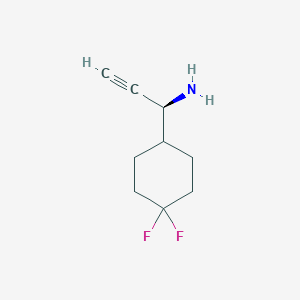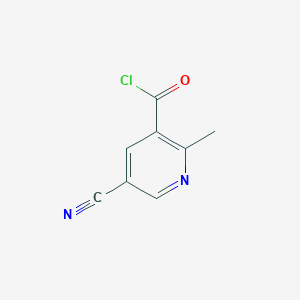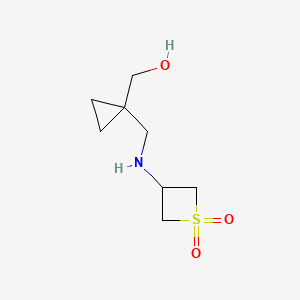
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide is a unique organic compound that features a cyclopropyl group, a thietane ring, and a sulfone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of 1-(Hydroxymethyl)cyclopropylmethanol, which is then reacted with thietane-1,1-dioxide under specific conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfides, and substituted thietanes
Scientific Research Applications
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane: Lacks the sulfone group, leading to different chemical properties.
1-(Hydroxymethyl)cyclopropylmethanol: A precursor in the synthesis of the target compound.
Thietane 1,1-dioxide: Shares the thietane ring and sulfone group but lacks the cyclopropyl and amino groups.
Uniqueness
3-(((1-(Hydroxymethyl)cyclopropyl)methyl)amino)thietane 1,1-dioxide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H15NO3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
[1-[[(1,1-dioxothietan-3-yl)amino]methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C8H15NO3S/c10-6-8(1-2-8)5-9-7-3-13(11,12)4-7/h7,9-10H,1-6H2 |
InChI Key |
KAOVNTRARFEFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CNC2CS(=O)(=O)C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


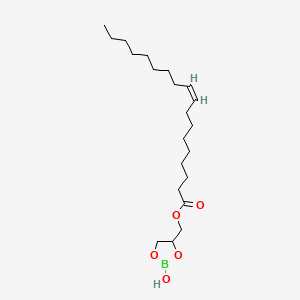
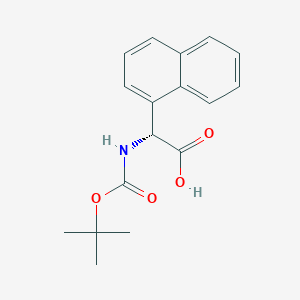

![2-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12962203.png)
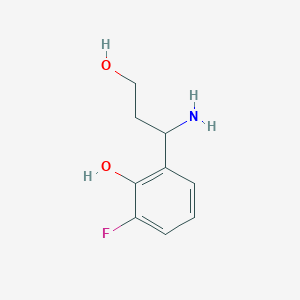
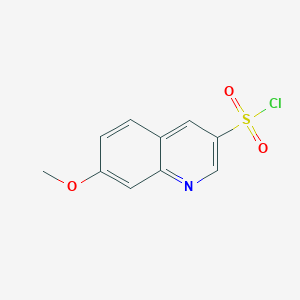
![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)
